N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14-4-1-9-17(14)12-7-5-11(6-8-12)16-15(19)13-3-2-10-20-13/h2-3,5-8,10H,1,4,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGNQUNEIIXPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrrolidinone ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl derivative.
Formation of the Thiophene-2-carboxamide Moiety: The final step involves the formation of the thiophene-2-carboxamide moiety, which can be achieved through a coupling reaction between a thiophene derivative and an amine group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and amide functionalities are primary sites for oxidation. Key reactions include:
Key Findings :
-
Thiophene oxidation to sulfone derivatives occurs under strong oxidative conditions, altering electronic properties for enhanced bioactivity.
-
Over-oxidation may lead to ring-opening products, particularly under acidic KMnO₄ conditions .
Reduction Reactions
The carboxamide group undergoes selective reduction:
| Reagent/Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) in THF, 0°C | Primary amine (N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophen-2-ylmethanamine) | Amide-to-amine reduction | |
| Hydrogen gas (H₂) with palladium catalyst | Partial reduction of pyrrolidinone to pyrrolidine | Catalytic hydrogenation |
Key Findings :
-
LiAlH₄ selectively reduces the carboxamide to a primary amine without affecting the pyrrolidinone ring.
-
Catalytic hydrogenation preferentially targets the lactam group, yielding pyrrolidine derivatives.
Hydrolysis Reactions
The amide bond is susceptible to hydrolysis under varied conditions:
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, facilitating nucleophilic attack by water .
-
Alkaline conditions deprotonate the amide nitrogen, accelerating cleavage.
Pyrrolidinone Modifications
| Reaction | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Ring-opening | LiAlH₄ in THF | Pyrrolidine derivative | |
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-substituted pyrrolidinone |
Electrophilic Aromatic Substitution
| Reaction | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted phenyl derivative | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivative |
Key Findings :
-
The electron-rich phenyl ring directs electrophilic substitution to the para position relative to the pyrrolidinone group.
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N-Alkylation of pyrrolidinone enhances solubility for pharmaceutical formulations.
Cross-Coupling Reactions
The thiophene moiety participates in metal-catalyzed couplings:
| Reaction | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | |
| Stille Coupling | Pd₂(dba)₃, AsPh₃, THF, 60°C | Thiophene-aryl conjugates |
Key Findings :
Scientific Research Applications
Scientific Research Applications
The compound has garnered attention for its potential applications in several areas:
- Antimicrobial Activity : Studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL.
- Anticancer Properties : N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide has demonstrated selective cytotoxicity against various cancer cell lines. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells, suggesting a promising avenue for anticancer drug development .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression, including acetylcholinesterase, which is crucial for neurodegenerative diseases .
- Antioxidant Activity : Thiophene derivatives have been studied for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of thiophene derivatives, establishing a correlation between structural modifications and biological activity. The findings indicated that specific substitutions on the thiophene ring significantly enhanced antimicrobial potency against gram-positive bacteria .
Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating its potential as an anticancer agent. The mechanism of action is hypothesized to involve interference with mitochondrial pathways leading to apoptosis .
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s closest analogs from the evidence include:
- Piperidine-substituted thiophene carboxamides (e.g., Compounds 54–59 in ): These feature a six-membered piperidine ring instead of the five-membered pyrrolidone. The piperidine derivatives exhibit lower melting points (150–242°C) compared to pyrrolidone-containing compounds (unreported here but typically higher due to increased polarity). Piperidine’s basic nitrogen may enhance solubility in acidic environments, whereas the pyrrolidone’s lactam group could improve water solubility via hydrogen bonding .
- Nitro-substituted analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide in ): The nitro group introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This contrasts with the electron-rich pyrrolidone substituent, which may stabilize π-π interactions in biological targets .
- Pyrazole-linked thiophene carboxamides (): Compounds like 7c and 7h incorporate fluorophenyl or chlorophenyl groups, which enhance lipophilicity and membrane permeability. The pyrrolidone group in the target compound may trade some lipophilicity for improved solubility, affecting blood-brain barrier penetration .
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with a carboxamide group and a pyrrolidine moiety. Its structure is critical for its interaction with biological targets.
Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor function. The presence of the thiophene ring and the oxopyrrolidine group contributes to its binding affinity, which may involve competitive inhibition or allosteric modulation of target proteins.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 5.0 | Induces apoptosis |
| MDA-MB-231 (Breast cancer) | 3.5 | Disrupts microtubule dynamics |
| HeLa (Cervical cancer) | 4.0 | Cell cycle arrest in G2/M phase |
These findings suggest that this compound may act as an effective antitumor agent through multiple pathways, including apoptosis induction and cell cycle disruption .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against Gram-positive bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antimicrobial agent .
Case Studies
- Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant cytotoxicity compared to controls. The mechanism was attributed to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
- Breast Cancer Research : Another investigation focused on MDA-MB-231 cells revealed that the compound induced cell cycle arrest at the G2/M checkpoint, effectively halting proliferation. This was confirmed through flow cytometry analysis .
- Antimicrobial Evaluation : A series of tests evaluated the compound's activity against various bacterial strains. Results indicated that it possessed a minimum inhibitory concentration (MIC) effective against resistant strains, suggesting its utility in treating infections caused by resistant bacteria .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and moderate metabolic stability. Toxicological evaluations indicate low toxicity in vitro, making it a candidate for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for thiophene-2-carboxamide derivatives?
- Answer : The synthesis typically involves amide coupling between thiophene-2-carbonyl chloride and substituted anilines. For example, in the synthesis of structurally related compounds, equimolar reactants are refluxed in acetonitrile, followed by solvent evaporation to yield crystalline products . Purification is achieved via solvent mixtures (e.g., CH₂Cl₂/MeOH, 9:1), with characterization by HPLC-MS and HRMS to confirm molecular integrity .
- Table 1 : Representative Reaction Conditions and Yields
| Compound | Yield (%) | Purification Method | Characterization Techniques |
|---|---|---|---|
| Analog 54 | 34 | CH₂Cl₂/MeOH | NMR, HRMS, HPLC-MS |
| Analog 56 | 79 | CH₂Cl₂/MeOH | NMR, HRMS, HPLC-MS |
Q. How is the crystal structure of this compound determined?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL are used for refinement, analyzing bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds). For example, dihedral angles between aromatic rings in analogs range from 8.5° to 15.4°, influencing packing efficiency .
Q. What standard assays evaluate biological activity?
- Answer : Initial screens include:
- Antiviral activity : Cell-based assays measuring inhibition of viral entry (e.g., Ebola pseudotyped viruses) .
- Anticoagulant effects : Thrombin generation assays or clotting time measurements .
- Kinase inhibition : Biochemical assays (e.g., Src/Abl kinase inhibition using ATP-competitive binding studies) .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions?
- Answer :
- Reaction optimization : Adjust temperature, solvent polarity, or catalysts (e.g., use DMAP for acylations).
- Protecting groups : Protect reactive sites (e.g., pyrrolidinone nitrogen) to prevent side reactions .
- Alternative routes : Explore microwave-assisted synthesis or flow chemistry for improved efficiency.
Q. How to resolve contradictions in biological activity across studies?
- Answer :
- Standardized assays : Re-evaluate compounds under identical conditions (e.g., cell lines, assay protocols).
- Purity verification : Confirm >98% purity via HPLC and exclude degradation products.
- Target selectivity profiling : Use kinase panels or proteome-wide screens to identify off-target effects. For instance, thiophene carboxamides may exhibit dual Src/Abl inhibition, complicating mechanistic interpretation .
Q. What strategies validate structure-activity relationships (SAR) for pyrrolidinone-containing analogs?
- Answer :
- Bioisosteric replacement : Substitute the pyrrolidinone moiety with morpholinone or piperidinone to assess ring size impact.
- Pharmacophore modeling : Map electrostatic and steric features using software like Schrödinger’s Phase.
- Crystallographic data : Compare binding modes of analogs (e.g., hydrogen bonding with kinase ATP pockets) .
Q. How to address solubility challenges in in vivo studies?
- Answer :
- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility.
- Formulation optimization : Use co-solvents (e.g., PEG-400) or lipid-based nanoparticles.
- Structural modification : Incorporate hydrophilic substituents (e.g., hydroxyl or amine groups) on the phenyl ring .
Data Contradiction Analysis
Q. Why do some analogs show anticoagulant activity while others exhibit antiviral effects?
- Hypothesis : The 2-oxopyrrolidin-1-yl group may confer target promiscuity. For example:
- Anticoagulant activity : Interaction with Factor Xa or thrombin’s active site .
- Antiviral activity : Blockade of viral glycoprotein-host membrane fusion .
- Methodology :
- Selectivity assays : Compare activity against isolated targets (e.g., thrombin vs. viral entry proteins).
- Molecular docking : Simulate binding poses to prioritize lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
